molecular formula C12H24N2 B3171364 C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine CAS No. 946681-91-0

C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine

Cat. No.: B3171364
CAS No.: 946681-91-0
M. Wt: 196.33 g/mol
InChI Key: ZVSMNJRHMJYPIX-UHFFFAOYSA-N
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Description

C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine is a cyclopentane-derived compound featuring a methylamine group and a 2-methyl-piperidinyl substituent at the 1-position of the cyclopentyl ring (Figure 1). Its estimated molecular formula is C₁₂H₂₂N₂, with a molecular weight of 194.32 g/mol. The compound has been listed as a synthetic building block (Ref: 3D-WMB68191) but is currently discontinued, indicating its historical use in pharmaceutical or chemical research .

Properties

IUPAC Name

[1-(2-methylpiperidin-1-yl)cyclopentyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-11-6-2-5-9-14(11)12(10-13)7-3-4-8-12/h11H,2-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSMNJRHMJYPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2(CCCC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Dual Kinase Inhibitors

C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine derivatives have been explored as dual inhibitors targeting specific kinases involved in cancer progression. Notably, derivatives have been synthesized to inhibit:

  • Anaplastic Lymphoma Kinase (ALK)
  • c-ros Oncogene 1 Kinase (ROS1)

These inhibitors have shown promising activity with quantified IC50 values indicating their potency against these targets. The synthesis typically involves functionalization of the piperidine ring to enhance binding affinity and specificity towards these kinases.

HIV Protease Inhibitors

The compound's structural features allow for modifications that yield effective HIV protease inhibitors. These inhibitors play a crucial role in preventing viral replication by blocking the protease enzyme, essential for viral maturation. Research indicates that modifications to the piperidine structure can significantly enhance antiviral activity, providing a potential pathway for developing new treatments for HIV.

Neurotransmitter Modulation

This compound has been investigated for its potential to modulate neurotransmitter systems, particularly:

  • Dopamine Reuptake Inhibition : Derivatives may act as dopamine reuptake inhibitors, which could be beneficial in treating conditions such as depression and ADHD. The structural similarity to neurotransmitters allows these compounds to influence synaptic transmission effectively.

Case Studies and Research Findings

Research into this compound has yielded several case studies demonstrating its efficacy:

  • Study on Kinase Inhibition : A series of experiments evaluated the inhibitory effects on ALK and ROS1 kinases, revealing significant potency with IC50 values below 100 nM for some derivatives.
  • Antiviral Activity Assessment : In vitro studies showed that modified derivatives effectively inhibited HIV replication, with selectivity indexes indicating low toxicity to host cells.

These findings underscore the compound's potential in drug discovery and development across various therapeutic areas.

Mechanism of Action

The mechanism of action of C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Activity References
This compound C₁₂H₂₂N₂ (est.) 194.32 (est.) Cyclopentyl + 2-methyl-piperidinyl + methylamine Potential sigma receptor ligand (inferred)
1-(1-Cyclopropanecarbonylpiperidin-4-yl)methanamine C₁₀H₁₈N₂O 182.27 Piperidinyl + cyclopropanecarbonyl + methylamine Not reported
1-(3-Fluorophenyl)cyclopentane methylamine C₁₂H₁₆FN 193.26 Cyclopentyl + 3-fluorophenyl + methylamine Not reported
Carbetapentane analogs (e.g., Compound 34 ) Varies Varies Cyclopentyl + morpholino/piperidino + ester Sigma 1 selectivity, antitussive, anticonvulsant

Key Observations :

  • Piperidine vs.
  • Fluorophenyl Substitution : ’s fluorophenyl analog introduces electronic effects (e.g., electron-withdrawing fluorine) that may alter receptor binding compared to the target’s piperidine substituent .
  • Amino Group Modifications: Carbetapentane analogs () with morpholino or diethylamino groups exhibit high sigma 1 receptor selectivity (>220-fold over muscarinic receptors), suggesting that the target’s 2-methyl-piperidinyl group may similarly enhance selectivity .

Pharmacological Activity and Selectivity

  • Sigma Receptor Binding: Carbetapentane analogs demonstrate that cyclopentane derivatives with amino substituents (e.g., piperidino, morpholino) exhibit potent sigma 1 receptor binding. The target compound’s 2-methyl-piperidinyl group may confer similar selectivity, though experimental data are lacking .
  • Muscarinic Receptor Avoidance : Modifications such as replacing ester functions or cyclopentyl rings with smaller systems (e.g., cyclopropyl) reduce muscarinic binding. The target compound’s lack of ester groups and presence of a rigid piperidine ring align with this trend .

Biological Activity

C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine is a chemical compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure consists of a cyclopentyl ring connected to a 2-methylpiperidinyl group via a central carbon atom, with a methyl amine group attached. This unique configuration suggests multiple avenues for therapeutic applications, including as dual kinase inhibitors and HIV protease inhibitors.

1. Dual Kinase Inhibition

Recent studies have focused on the development of derivatives of this compound as dual inhibitors targeting specific kinases such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). The synthesized derivatives have been evaluated for their inhibitory activity, yielding quantitative data such as IC50 values, which indicate the concentration required for 50% inhibition. For instance, certain derivatives demonstrated potent inhibition with IC50 values in the low nanomolar range, indicating strong biological activity against these targets.

2. HIV Protease Inhibition

The piperidine structure within this compound allows for functionalization that can lead to the development of HIV protease inhibitors . These inhibitors work by blocking the activity of HIV protease, a critical enzyme in the viral replication process. By inhibiting this enzyme, these compounds can effectively prevent viral maturation and replication, representing a potential therapeutic strategy for HIV treatment.

3. Neurotransmitter Modulation

The compound's structural similarity to neurotransmitters suggests its potential role as a modulator of neurotransmitter systems . Research indicates that derivatives may act as dopamine reuptake inhibitors, which could have implications in treating neuropsychiatric conditions such as depression and attention deficit hyperactivity disorder (ADHD).

Table: Summary of Biological Activities

Activity TypeTarget Kinase/EnzymeIC50 Value (nM)Notes
Dual Kinase InhibitionALK, ROS1Low nanomolarPotent inhibition observed.
HIV Protease InhibitionHIV ProteaseVariesPrevents viral replication.
Neurotransmitter ModulationDopamine ReuptakeVariesPotential treatment for ADHD and depression.

Case Studies

A notable study involved synthesizing various derivatives based on this compound and evaluating their biological activities through in vitro assays. The results indicated that certain modifications significantly enhanced inhibitory potency against ALK and ROS1 kinases compared to the parent compound. For example, one derivative showed an IC50 value of 41 nM against the mutant EGFR L858R/T790M, demonstrating selective inhibition over wild-type EGFR .

Another research effort focused on the compound's ability to inhibit HIV protease. In vitro experiments revealed that specific derivatives effectively blocked protease activity, leading to reduced viral loads in treated cell lines. These findings suggest promising avenues for further development in antiviral therapies .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for producing C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine, and how can reaction conditions be fine-tuned?

  • Methodology :

  • Core Formation : Use alkylation or cyclization to introduce the cyclopentyl group (e.g., nucleophilic substitution with 2-methylpiperidine under basic conditions like K₂CO₃/DMF at 80°C) .
  • Piperidine Integration : Cross-coupling (e.g., Suzuki-Miyaura) or microwave-assisted synthesis (reducing reaction time by 40–60%) .
  • Optimization : Monitor temperature (60–100°C), solvent polarity (DMF vs. toluene), and catalyst selection (Pd for coupling). Purify via silica gel chromatography (hexane/EtOAc gradient), achieving yields of 45–72% .

Q. Which analytical techniques validate the structural integrity and purity of this compound?

  • Methodology :

  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR for cyclopentyl (δ 1.5–2.5 ppm) and piperidine protons (δ 2.8–3.5 ppm); 2D-COSY for connectivity .
  • LC-MS : ESI+ mode to confirm molecular ion ([M+H]⁺ at m/z 223.2) .
  • Purity Assessment :
  • HPLC : C18 column with acetonitrile/water + 0.1% TFA; compare retention time to standards (>95% purity) .
  • Elemental Analysis : Validate stoichiometry (C, H, N within ±0.4%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Nitrile gloves, chemical goggles, and lab coats .
  • Ventilation : Use fume hoods for synthesis (>0.1 g scale) .
  • Storage : -20°C under nitrogen to prevent degradation .
  • Toxicity Mitigation : Assume acute toxicity (LD₅₀ >500 mg/kg in rodents) until specific studies confirm safety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate neuropharmacological potential?

  • Methodology :

  • Derivatization : Modify the methylamine group (e.g., reductive amination) and piperidine substituents (replace methyl with ethyl/aryl groups) .
  • Biological Assays :
  • In Vitro : 5-HT2C/D2 receptor binding assays (IC₅₀ determination) .
  • In Vivo : Forced swim test (antidepressant activity) and prepulse inhibition (schizophrenia models) .
  • Computational Modeling : Molecular docking against serotonin receptor homology models (e.g., 5-HT2C PDB: 6WGT) .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodology :

  • ADME Profiling :
  • Metabolic Stability : Incubate with hepatic microsomes (t₁/₂ <30 min suggests rapid clearance) .
  • BBB Permeability : PAMPA-BBB assay (Pe >3.0 × 10⁻⁶ cm/s indicates CNS penetration) .
  • Metabolite Identification : LC-HRMS of plasma/brain homogenates to detect active metabolites .
  • PK/PD Modeling : Adjust dosing regimens based on bioavailability (e.g., if F <20%, increase dose frequency) .

Q. How can batch-to-batch variability in stereochemical consistency be minimized?

  • Methodology :

  • Chiral Synthesis : Use enantiopure starting materials (≥99% ee) and asymmetric catalysis (e.g., Jacobsen’s catalyst) .
  • Quality Control :
  • In-Process Monitoring : FTIR for intermediate formation .
  • Chiral HPLC : Chiralpak AD-H column to quantify enantiomeric excess (>98% ee) .
  • Statistical Process Control : Track critical parameters (pH, temp) across 10+ batches to identify variability sources .

Key Data from Literature

  • Molecular Formula : C₁₁H₁₅ClN₂ (analogous compound) .

  • Pharmacological Activities of Analogs :

    Compound ClassBiological ActivityTarget ReceptorReference
    N-Substituted cyclopentyl5-HT2C Agonism (IC₅₀ 85 nM)Serotonin
    Chloropyridine derivativesAnticancer (GI₅₀ 2.1 µM)Topoisomerase II

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine
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C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine

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